1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide
Overview
Description
“1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide” is a chemical compound with the molecular formula C23H26F2N2O . It has a molecular weight of 384.5 g/mol . The compound is also known by other names such as “1631074-52-6”, “1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]indole-3-carboxamide”, and "SCHEMBL16173738" .
Molecular Structure Analysis
The compound has a complex molecular structure. The InChI string representation of the molecule isInChI=1S/C23H26F2N2O/c1-23(2,17-10-12-18(25)13-11-17)26-22(28)20-16-27(15-7-3-6-14-24)21-9-5-4-8-19(20)21/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,26,28)
. The Canonical SMILES representation is CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
. Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has eight rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 384.20131978 g/mol . The topological polar surface area is 34 Ų . The compound has a complexity of 505 .Scientific Research Applications
Synthetic Cannabinoid Research
These compounds are synthetic cannabinoids, which are often used in research to study the cannabinoid receptors in the human body . They can help scientists understand how these receptors work and how they interact with different substances .
Wastewater-Based Epidemiology
The metabolites of these compounds can be detected in sewage water, which allows researchers to use wastewater-based epidemiology to study the prevalence and use of these substances . This can provide valuable information about drug use patterns in different populations .
Study of Molecular Vibrations
The molecular vibrations of these compounds can be investigated using Raman and surface-enhanced Raman spectroscopy (SERS) spectroscopies . This can provide insights into the molecular structure and properties of these compounds .
Quantum Chemical Calculations
These compounds can be used in quantum chemical calculations based on density functional theory . This can help researchers understand the electronic structure and properties of these compounds .
Study of Adsorption Geometry
The adsorption geometry of these compounds on different surfaces can be predicted and studied . This can provide valuable information about how these compounds interact with different materials .
Drug Metabolism Studies
These compounds can be used in studies of drug metabolism . By studying how these compounds are metabolized in the body, researchers can gain insights into how they are processed and eliminated, which can be important for understanding their effects and potential toxicity .
properties
IUPAC Name |
1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]indazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O/c1-22(2,16-10-12-17(24)13-11-16)25-21(28)20-18-8-4-5-9-19(18)27(26-20)15-7-3-6-14-23/h4-5,8-13H,3,6-7,14-15H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXVVLQFKMMDHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501343288 | |
Record name | 1-(5-Fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501343288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide | |
CAS RN |
1631074-53-7 | |
Record name | 1-(5-Fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501343288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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